molecular formula C20H20O4 B1679766 Phaseollidin CAS No. 37831-70-2

Phaseollidin

Cat. No.: B1679766
CAS No.: 37831-70-2
M. Wt: 324.4 g/mol
InChI Key: OFWYIUYVHYPQNX-UHFFFAOYSA-N
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Description

Phaseollidin is a prenylated isoflavonoid belonging to the class of pterocarpans. It is a secondary metabolite produced by plants, particularly in response to stress factors such as microbial infection or physical damage. This compound is known for its antimicrobial properties and plays a crucial role in plant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phaseollidin can be synthesized through the prenylation of 3,9-dihydroxypterocarpan (DHP) using dimethylallylpyrophosphate (DMAPP) as the prenyl donor. This reaction is catalyzed by a prenyltransferase enzyme found in the microsomal fraction of elicitor-challenged bean cell cultures . The reaction conditions typically involve the use of DMAPP and DHP in the presence of the enzyme, with strong product inhibition observed with this compound and phaseollin .

Industrial Production Methods

Industrial production of this compound involves the extraction from bean roots, particularly from Phaseolus vulgaris. The process includes repeated silica gel and LH20 chromatography, followed by purification using reverse-phase HPLC . This method ensures the isolation of pure this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Phaseollidin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydration reaction is this compound itself, along with water .

Scientific Research Applications

Phaseollidin has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phaseollidin is unique due to its specific prenylation pattern and its potent antimicrobial activity.

Properties

IUPAC Name

10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,16,20-22H,5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWYIUYVHYPQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phaseollidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37831-70-2
Record name Phaseollidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

67 - 69 °C
Record name Phaseollidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does phaseollidin exert its antifungal activity?

A1: While the precise mechanism of action remains to be fully elucidated, research suggests that this compound, like other pterocarpan phytoalexins, might disrupt fungal cell membrane integrity, ultimately leading to cell death. [, ] Further studies are needed to confirm this hypothesis and unravel the specific molecular targets of this compound within fungal cells.

Q2: What are the downstream effects of this compound on fungal pathogens?

A2: Research indicates that this compound inhibits both ascospore germination and hyphal growth in fungal species like C. cucumerinum and S. sclerotiorum. [, ] This suggests that this compound disrupts crucial stages in the fungal life cycle, effectively hindering the pathogen's ability to establish infection and spread.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol. [, ]

Q4: What spectroscopic data is available for this compound?

A4: The structure of this compound has been elucidated through various spectroscopic techniques, including UV, MS, and 1D and 2D NMR. [, , , ] These analyses provide valuable insights into the compound's structure, confirming its identity and aiding in the characterization of its chemical properties.

Q5: How is this compound synthesized in plants?

A5: this compound biosynthesis in plants like Phaseolus vulgaris (French bean) is induced upon exposure to pathogens or elicitors. It is produced via the phenylpropanoid/flavonoid pathway, with key enzymes like phenylalanine ammonia-lyase (PAL) and chalcone isomerase (CHI) playing crucial roles. [, ]

Q6: Where does this compound accumulate in plants?

A6: this compound primarily accumulates as a glucoside within plant vacuoles. [] Upon fungal infection, a decline in this compound glucoside levels is observed, suggesting the activation of mechanisms that release the active aglycone form. []

Q7: What factors influence this compound accumulation in plants?

A7: Several factors influence this compound levels in plants. These include the plant cultivar, the infecting pathogen race, the duration of infection, and environmental conditions. [, , ] For instance, incompatible (resistant) interactions between bean cultivars and Colletotrichum lindemuthianum races often result in higher phaseollin accumulation. []

Q8: Can external stimuli induce this compound production?

A8: Yes, external stimuli such as treatment with elicitors like acibenzolar-S-methyl (BTH) [] or Triton surfactants [] can trigger this compound accumulation in plants like cowpea and French bean, respectively. This suggests that this compound production is part of a complex defense response activated upon pathogen or stress perception.

Q9: Against which fungal pathogens is this compound effective?

A9: Research demonstrates that this compound shows antifungal activity against a range of plant pathogens, including Cladosporium cucumerinum, Sclerotinia sclerotiorum, and Colletotrichum lindemuthianum. [, , , ]

Q10: What is the potential of this compound in agriculture?

A10: The antifungal properties of this compound make it a promising candidate for developing sustainable disease control strategies in agriculture. Inducing this compound production in crops through elicitors or breeding programs could offer an alternative to synthetic fungicides, potentially minimizing environmental impact. [, , ]

Q11: Can fungal pathogens develop resistance to this compound?

A11: While specific instances of this compound resistance haven't been extensively documented, the possibility exists, as seen with other antifungal compounds. [] Further research is crucial to understand potential resistance mechanisms and develop strategies to circumvent them.

Q12: Do any fungal species possess mechanisms to detoxify this compound?

A12: Yes, Fusarium solani f. sp. phaseoli, a pathogen of beans, produces enzymes (this compound hydratase) that can detoxify this compound. [, ] This highlights the ongoing evolutionary arms race between plants and their pathogens.

Q13: What are the future research directions for this compound?

A13: Further research should focus on:

  • Exploring the synergistic effects of this compound with other natural or synthetic antifungal agents. []
  • Evaluating the environmental impact and safety of this compound-based disease control strategies. []

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